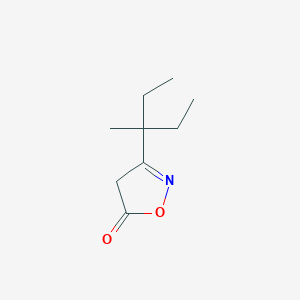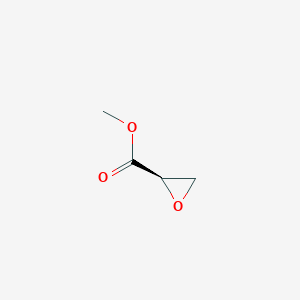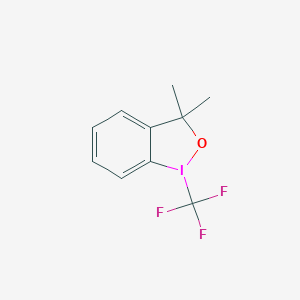
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Descripción general
Descripción
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as the Togni reagent, is a popular reagent for trifluoromethylation . The σ hole on the hypervalent iodine atom in this reagent is crucial for adduct formation between the reagent and a nucleophilic substrate .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole involves the use of trimethyl (trifluoromethyl)silane, also known as the Ruppert–Prakash reagent . This reagent is widely used for nucleophilic trifluoromethylation . The synthesis process involves several steps, including the creation of a trifluoromethylated silyl ether as a single diastereomer .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is characterized by a σ hole on the hypervalent iodine atom . This σ hole is crucial for adduct formation between the reagent and a nucleophilic substrate . The electronic situation may be probed by high-resolution X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole are diverse and include the synthesis of various medicinal targets . For example, it has been used in the synthesis of tri- and tetraglutamic acid and glutamine peptides that incorporate a trifluoromethyl ketone group . It has also been used in the synthesis of a non-steroidal selective androgen receptor modulator .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Organosulfonyloxy Derivatives Preparation : 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole derivatives have been synthesized, showing potential in the preparation of various organosulfonyloxy derivatives. This process involves reactions with sulfonic acids and alkynyltrimethylsilanes, demonstrating a pathway to diverse chemical structures (Zhdankin et al., 1996).
Electrophilic Trifluoromethylation
- Trifluoromethylation of Hydrogen Phosphates : The compound has been used in the trifluoromethylation of hydrogen phosphates, a process important in developing novel compounds with potential applications in various fields (Santschi, Geissbühler & Togni, 2012).
- Trifluoromethyl Transfer Agent : It serves as a trifluoromethyl transfer agent, a crucial function in synthesizing trifluoromethylated compounds, which are increasingly significant in materials science and pharmaceuticals (Eisenberger et al., 2012).
Chemical Reactions and Mechanisms
- Arenes and N-heteroarenes Trifluoromethylation : This compound facilitates the trifluoromethylation of arenes and N-heteroarenes, expanding the range of compounds that can be synthesized using this method (Wiehn, Vinogradova & Togni, 2010).
- Electron Density and Reactivity Analysis : Insights into the electron density and reactivity of the compound have been gained, revealing the importance of the σ hole on the hypervalent iodine atom for adduct formation (Wang, Kalf & Englert, 2018).
Novel Applications and Studies
- S-Hydrogen Phosphorothioates Trifluoromethylation : The compound has been used to convert S-hydrogen phosphorothioates to their S-trifluoromethyl derivatives, revealing interesting aspects of the reaction's kinetics and mechanisms (Santschi & Togni, 2011).
- Expanding Hypervalent Iodine Reagents Scope : New hypervalent iodine reagents based on the 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole scaffold have been explored, showing potential for various synthetic applications, including in chemical biology (Matoušek et al., 2016).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPLSNCVYXFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581402 | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | |
CAS RN |
887144-97-0 | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OK0E02MT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



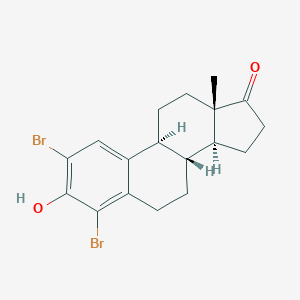

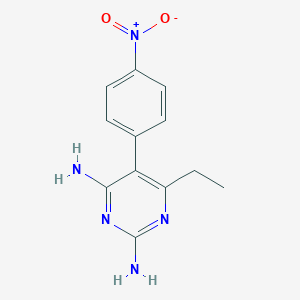
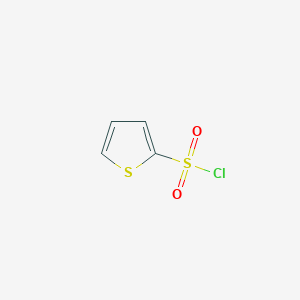
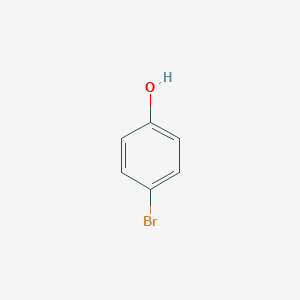
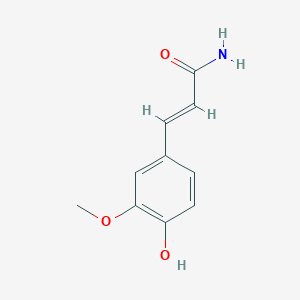
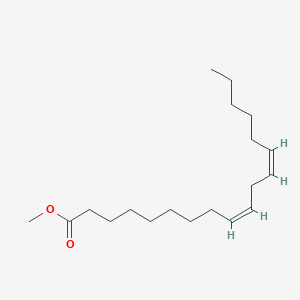
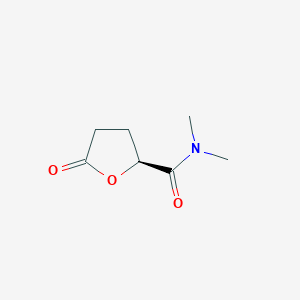
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
